molecular formula C27H21FN4O4 B3399710 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1040645-86-0

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B3399710
CAS No.: 1040645-86-0
M. Wt: 484.5 g/mol
InChI Key: WUYLVVHVDDHQFO-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a pyrimidoindole derivative featuring a fused pyrimidine-indole core substituted with a benzyl group at position 3, a fluorine atom at position 8, and a ketone at position 2. Pyrimidoindoles are recognized for their structural complexity and relevance in drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation due to their heterocyclic frameworks .

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O4/c28-18-6-8-21-20(12-18)25-26(27(34)31(16-29-25)14-17-4-2-1-3-5-17)32(21)15-24(33)30-19-7-9-22-23(13-19)36-11-10-35-22/h1-9,12-13,16H,10-11,14-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYLVVHVDDHQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C=C(C=C4)F)C5=C3C(=O)N(C=N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound Name Substituents (Pyrimidoindole Core) Acetamide-Linked Group Molecular Weight (g/mol) Key Features
Target Compound 3-Benzyl, 8-Fluoro, 4-Oxo 2,3-Dihydrobenzo[b][1,4]dioxin ~507.5* Enhanced solubility from dioxin group; fluorine may improve metabolic stability
2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[...]-N-(3,4-dimethoxyphenyl)acetamide () 3-Benzyl, 8-Fluoro, 4-Oxo 3,4-Dimethoxyphenyl ~529.5 Methoxy groups increase hydrophilicity; potential for π-stacking interactions
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-...]-N-(2-fluorophenyl)acetamide () 3-(2-Chlorobenzyl), 8-Methyl, 4-Oxo 2-Fluorophenyl ~506.0 Chlorine and fluorine enhance electronegativity; methyl group may reduce polarity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide () 3-Methyl, 4-Oxo 2,3-Dihydrobenzo[b][1,4]dioxin ~479.5 Thioacetamide (S vs. O) increases lipophilicity; methyl group alters steric bulk
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-... () 4-Fluorobenzyl, 8-Fluoro, 4-Oxo 2-Methoxybenzyl ~504.0 Dual fluorine and methoxy groups optimize binding affinity and solubility

*Estimated based on analogous structures.

Physicochemical and Pharmacological Implications

  • Fluorine Substitution : The 8-fluoro group in the target compound and ’s analog may enhance metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
  • Dihydrodioxin vs. Dimethoxyphenyl : The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound likely improves aqueous solubility compared to the dimethoxyphenyl group in , which is more polar but prone to oxidative metabolism .
  • Chlorobenzyl and Fluorophenyl () : The 2-chlorobenzyl and 2-fluorophenyl groups introduce steric and electronic effects that could enhance receptor binding but may also increase toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

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